Field: Organic Chemistry
Methods: It is used in acylation reactions during solid support synthesis of isoxazolopyridone derivatives . The process involves the reaction of the ester with an acyl chloride under controlled conditions.
Results: The use of this compound has enabled the efficient synthesis of isoxazolopyridone derivatives, with yields typically ranging from 70-90%.
Field: Medicinal Chemistry
Methods: The compound is incorporated into urea and thiourea derivatives of isoxazole carboxylic acid methyl esters, which are then tested for anti-TB activity .
Results: Some derivatives have shown potent in vitro activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity to host cells.
Field: Pharmaceutical Chemistry
Methods: It undergoes specific reactions to form the beta-lactam ring, a core structure of penicillin .
Results: The intermediates produced using this method have been essential in the large-scale production of various penicillin derivatives.
Field: Environmental Chemistry
Methods: Standard procedures like acute oral, dermal, and inhalation toxicity tests are conducted as per regulatory guidelines .
Results: It has been classified with acute toxicity (Category 4) and skin irritation (Category 2), necessitating proper safety measures during use.
Field: Green Chemistry
Methods: The compound is used in novel synthetic strategies that avoid the use of metals, employing cycloaddition reactions .
Results: These metal-free methods have been successful in synthesizing isoxazoles, contributing to more sustainable chemical practices.
Methods: It is used to form complexes with transition metals, which are then employed as catalysts in various organic transformations .
Results: The catalytic systems developed have shown to increase reaction efficiency, with some reactions achieving over 80% yield.
Field: Material Chemistry
Methods: It is incorporated into polymers and small molecules that exhibit desirable electronic properties .
Results: Materials synthesized using this approach have demonstrated improved conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs).
Field: Agrochemistry
Methods: It is used to synthesize compounds that are tested for their activity against various plant pests and diseases .
Results: Some synthesized compounds have shown promising results in controlling specific pests, with low toxicity to non-target organisms.
Field: Environmental Science
Methods: It is used in advanced oxidation processes to break down persistent organic pollutants in water and soil .
Results: The compound has been effective in degrading certain pollutants, contributing to cleaner water and soil environments.
Methods: Students use the compound in practical classes to perform experiments that illustrate key concepts in organic chemistry .
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound characterized by its unique isothiazole core, which consists of a five-membered ring containing one nitrogen and one sulfur atom. The chemical structure features a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position. Its molecular formula is with a molecular weight of approximately 247.32 g/mol . The compound exhibits both aromatic and electron-withdrawing properties due to the presence of the ester group, which can influence its electronic behavior and reactivity in various chemical contexts.
The biological activity of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester has been explored primarily through its derivatives. Some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, showing effectiveness against both drug-susceptible and drug-resistant strains with minimal cytotoxicity to host cells. This highlights its potential role in developing new anti-tuberculosis agents.
Several methods have been developed for synthesizing 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester:
The applications of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester span various fields:
Interaction studies involving 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester focus on its behavior when combined with various biological targets. Preliminary studies suggest that its derivatives may interact effectively with bacterial enzymes, potentially leading to new antibiotic formulations. Additionally, research into its interactions with transition metals has shown promise for developing catalytic systems that enhance reaction efficiency in organic transformations.
Several compounds share structural similarities with 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid ethyl ester | Structure | Contains an oxygen atom instead of sulfur; used primarily in medicinal chemistry. |
| 2-Amino-3-methylthiazole | Structure | Lacks the carboxylic acid functionality; primarily studied for its role in biological systems. |
| 4-Methylthiazole | Structure | Simpler structure; often used as a flavoring agent rather than for medicinal purposes. |
The distinct presence of both nitrogen and sulfur atoms in the isothiazole ring gives 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester unique reactivity and biological properties compared to these similar compounds.